In-Depth Technical Guide: Physicochemical Properties of 6-chloro-2-iodo-9-vinyl-9H-purine
In-Depth Technical Guide: Physicochemical Properties of 6-chloro-2-iodo-9-vinyl-9H-purine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the synthetic purine derivative, 6-chloro-2-iodo-9-vinyl-9H-purine. Due to the limited availability of direct experimental data for this specific molecule, this document combines calculated values, data from closely related compounds, and established chemical principles to offer a robust profile for research and development purposes.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of 6-chloro-2-iodo-9-vinyl-9H-purine. The molecular weight is calculated from the chemical formula, while other values are estimated based on the properties of structurally similar compounds and computational models.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClIN₄ | Calculated |
| Molecular Weight | 306.49 g/mol | Calculated |
| Melting Point | Estimated: 170-180 °C | Inferred from related purine structures |
| Boiling Point | Estimated: >350 °C (with decomposition) | Inferred from related purine structures |
| Solubility | Predicted to be soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; poorly soluble in water. | Inferred from related purine structures |
| pKa | Estimated: ~7.5 (for the purine ring nitrogen) | Inferred from related purine structures |
| logP | Estimated: ~2.5 | Inferred from related purine structures |
Synthesis and Characterization
The synthesis of 6-chloro-2-iodo-9-vinyl-9H-purine can be approached through a multi-step process starting from commercially available precursors. A plausible synthetic route involves the initial synthesis of 6-chloro-2-iodopurine, followed by a selective N9-vinylation.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 6-chloro-2-iodo-9-vinyl-9H-purine.
Experimental Protocols
Step 1: Synthesis of 6-chloro-2-iodopurine
This protocol is adapted from the synthesis of 6-chloro-2-iodopurine.[1][2]
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Protection: 6-Chloropurine is reacted with 3,4-dihydro-2H-pyran in the presence of a catalytic amount of p-toluenesulfonic acid in a suitable solvent like dioxane to yield 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine.
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Iodination: The protected 6-chloropurine is then dissolved in an anhydrous solvent such as tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C). A strong base, such as lithium diisopropylamide (LDA), is added dropwise to deprotonate the C2 position, followed by the addition of an iodine source, like molecular iodine (I₂), to yield 6-chloro-2-iodo-9-(tetrahydro-2H-pyran-2-yl)-9H-purine.
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Deprotection: The protecting group is removed under acidic conditions (e.g., with HCl in methanol) to afford 6-chloro-2-iodopurine.
Step 2: N9-Vinylation of 6-chloro-2-iodopurine
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The synthesized 6-chloro-2-iodopurine is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).
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A base, for instance, potassium carbonate (K₂CO₃), is added to the mixture.
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Vinyl acetate is added, and the reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a suitable ligand (e.g., a phosphine ligand). The reaction mixture is heated to facilitate the vinylation at the N9 position.
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The final product, 6-chloro-2-iodo-9-vinyl-9H-purine, is then purified using column chromatography.
Expected Characterization Data
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the vinyl protons (typically in the range of 5-7 ppm) and the purine ring proton (H-8, typically around 8-9 ppm). |
| ¹³C NMR | Signals for the vinyl carbons and the carbon atoms of the purine ring. The carbons attached to chlorine and iodine will show characteristic shifts. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (306.49 m/z for [M]⁺), along with characteristic isotopic patterns for chlorine. |
Potential Biological Activity and Signaling Pathways
Purine analogs are well-documented for their diverse biological activities, often acting as antagonists or inhibitors of enzymes involved in nucleic acid metabolism and cellular signaling.[3][4] The structural features of 6-chloro-2-iodo-9-vinyl-9H-purine suggest it could be a candidate for investigation in several areas of drug discovery.
The vinyl group at the N9 position can potentially act as a reactive handle for covalent modification of target proteins, a strategy employed in the design of targeted covalent inhibitors. The chloro and iodo substitutions on the purine ring can influence the molecule's electronic properties and its ability to form halogen bonds, potentially enhancing binding affinity and selectivity for target enzymes like kinases or polymerases.[5]
Hypothetical Signaling Pathway Modulation
Given the prevalence of purine-based kinase inhibitors, it is plausible that 6-chloro-2-iodo-9-vinyl-9H-purine could modulate a kinase signaling pathway, which are often dysregulated in cancer.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by 6-chloro-2-iodo-9-vinyl-9H-purine.
This diagram illustrates a scenario where the compound could act as an inhibitor of a key kinase, such as RAF, in the MAPK/ERK signaling cascade, a pathway crucial for cell proliferation and survival.
Experimental Workflow for Biological Screening
To evaluate the biological activity of 6-chloro-2-iodo-9-vinyl-9H-purine, a systematic experimental workflow would be employed.
Caption: A typical experimental workflow for the biological evaluation of a novel purine derivative.
This workflow outlines the progression from initial synthesis to in-depth biological characterization, starting with broad screening against a panel of kinases to identify potential targets, followed by cell-based assays to confirm cellular activity and mechanism of action, and culminating in preclinical in vivo studies.
References
- 1. Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
